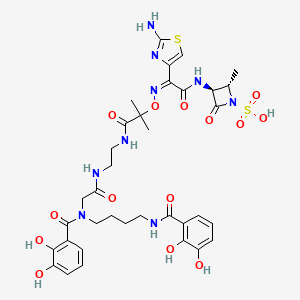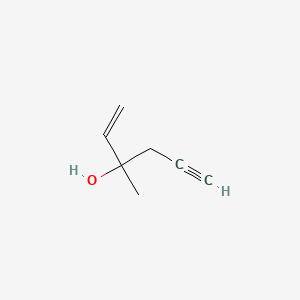
1,4-Diethoxy-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethoxy-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of fluorobenzene, where two hydrogen atoms on the benzene ring are replaced by ethoxy groups and one by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxy-2-fluorobenzene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of hydroxyl groups with ethoxy groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Aplicaciones Científicas De Investigación
1,4-Diethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diethoxy-2-fluorobenzene involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxybenzene: Lacks the fluorine atom, affecting its chemical properties.
2-Fluoro-1,4-dimethoxybenzene: Similar but with different substituents.
Uniqueness
1,4-Diethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
1,4-diethoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
YVZJUPSBMWJKED-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)



![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)



![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)



